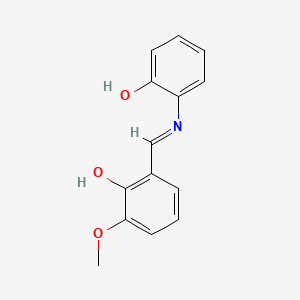
1-Methoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromide is a quaternary ammonium compound with the molecular formula C20H42BrNO2. It is known for its surfactant properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromide ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like silver nitrate can facilitate the substitution of the bromide ion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce various quaternary ammonium salts.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments for its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-Methoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromide involves its interaction with cell membranes and other molecular targets. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased permeability and potential cell lysis. This mechanism is exploited in various applications, including drug delivery and antimicrobial formulations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methoxy-N,N,N-trimethyl-1-oxo-2-tetradecanaminium bromide: Similar in structure but with a shorter alkyl chain.
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Uniqueness
1-Methoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromide is unique due to its specific alkyl chain length and functional groups, which confer distinct physicochemical properties. These properties make it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
10566-98-0 |
|---|---|
Molekularformel |
C20H42BrNO2 |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
(1-methoxy-1-oxohexadecan-2-yl)-trimethylazanium;bromide |
InChI |
InChI=1S/C20H42NO2.BrH/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20(22)23-5)21(2,3)4;/h19H,6-18H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LHWVQXMPWUSAHO-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C(=O)OC)[N+](C)(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-azaniumylethyl (2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(stearoyloxy)propyl phosphate](/img/structure/B11941426.png)
![(1E)-1-phenylethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11941436.png)

![(2R,3R,4S,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((S)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol](/img/structure/B11941446.png)








